molecular formula C19H16FN3OS B6569693 2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946352-36-9

2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B6569693
CAS No.: 946352-36-9
M. Wt: 353.4 g/mol
InChI Key: SWZGRBJEFLOYHC-UHFFFAOYSA-N
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Description

2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds . The bioavailability of the compound would be influenced by these properties.

Result of Action

Similar compounds have been reported to show significant activity against mycobacterium tuberculosis . The specific effects would depend on the compound’s interactions with its targets and the resulting changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzoyl chloride with 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the

Properties

IUPAC Name

2-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-15-9-5-4-8-14(15)18(24)21-12-16-17(13-6-2-1-3-7-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZGRBJEFLOYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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